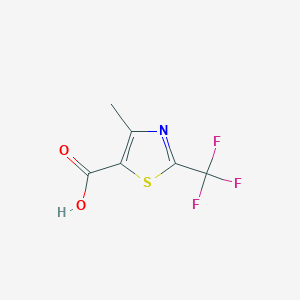4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
CAS No.: 126889-06-3
Cat. No.: VC6685426
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 126889-06-3 |
|---|---|
| Molecular Formula | C6H4F3NO2S |
| Molecular Weight | 211.16 |
| IUPAC Name | 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) |
| Standard InChI Key | DMKDYSIOZORCEB-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 1,3-thiazole family, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3. Its systematic IUPAC name derives from the substitution pattern:
-
4-Methyl: Methyl group at position 4
-
2-(Trifluoromethyl): CF₃ group at position 2
-
5-Carboxylic acid: -COOH group at position 5
Crystallographic analysis of analogous thiazole derivatives reveals planar ring structures with hydrogen-bonding networks stabilizing the solid-state arrangement . The trifluoromethyl group induces significant electronic effects, reducing basicity at adjacent nitrogen centers while enhancing lipophilicity.
Table 1: Comparative structural features of thiazole carboxylic acid isomers
Synthesis and Manufacturing Processes
General Synthetic Strategies
The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid remains less documented than its isomer. Available protocols adapt methods from related thiazole systems:
-
Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides. For the 4-methyl derivative, this would require 4-methyl-2-(trifluoromethyl)thiazole intermediates, which are challenging to prepare due to steric and electronic factors .
-
Carboxylic Acid Derivatization: Hydrolysis of ester precursors under basic conditions, as demonstrated for the 2-methyl-4-CF₃ analog :
Yields up to 85% have been reported for positional isomers under optimized conditions .
Industrial-Scale Challenges
-
Regioselectivity Control: Achieving the desired 4-methyl-2-CF₃ substitution pattern requires precise stoichiometric control to minimize isomer byproducts .
-
Fluorination Efficiency: Introducing trifluoromethyl groups often necessitates expensive fluorinating agents like sulfuryl chloride or CF₃I, impacting process economics .
Physicochemical Properties
Experimental data for the 4-methyl-2-CF₃ isomer remain sparse, but predictive models and analog comparisons suggest:
Table 2: Estimated physicochemical parameters
The trifluoromethyl group contributes to:
-
Enhanced Metabolic Stability: Resistance to cytochrome P450 oxidation
-
Increased Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with bioactive thiazole motifs found in:
-
Kinase Inhibitors: Thiazole carboxylic acids modulate ATP-binding sites in oncogenic kinases
-
Antibacterial Agents: CF₃ groups enhance target binding to bacterial enoyl-ACP reductase
Agrochemical Development
Fluorinated thiazoles demonstrate:
-
Herbicidal Activity: Inhibition of acetolactate synthase (ALS) in weeds
-
Pesticidal Efficacy: Disruption of insect GABA-gated chloride channels
Table 3: Patent landscape for thiazole carboxylic acid derivatives
| Patent Number | Application Area | Key Claim |
|---|---|---|
| CN104672168A | Herbicide synthesis | Thiazole intermediates with >90% purity |
| US2021000236 | Anticancer agents | EGFR tyrosine kinase inhibition |
Future Research Directions
-
Synthetic Methodology Development:
-
Biological Evaluation:
-
Target-specific screening against neglected tropical diseases
-
ADMET profiling to assess drug-likeness
-
-
Computational Modeling:
-
DFT studies on substituent effects on ring aromaticity
-
Molecular docking with SARS-CoV-2 main protease
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume